Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)-
Description
Contextualization within Multifunctionalized Aromatic Aldehyde Chemistry
Aromatic aldehydes bearing multiple functional groups, such as nitro, alkoxy, and benzyloxy moieties, are of particular interest due to the diverse reactivity these groups impart. nih.gov The interplay of electron-donating and electron-withdrawing groups on the aromatic ring can activate or deactivate specific positions towards electrophilic or nucleophilic attack, providing chemists with a powerful tool for molecular design. nih.gov These compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties.
Significance of Highly Substituted Benzaldehyde (B42025) Scaffolds in Modern Organic Synthesis
The importance of highly substituted benzaldehyde scaffolds in contemporary organic synthesis cannot be overstated. These intricate molecular architectures serve as key precursors for the construction of complex natural products and medicinally relevant compounds. nih.gov The dense arrangement of functional groups on a single aromatic ring provides a platform for the development of novel synthetic methodologies and the exploration of new chemical space. The aldehyde group itself is a versatile handle for a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.
Overview of Contemporary Research Paradigms for Complex Benzaldehyde Derivatives
Modern synthetic organic chemistry has witnessed the development of numerous innovative strategies for the construction of complex benzaldehyde derivatives. Traditional methods often rely on multi-step sequences involving protection-deprotection strategies and classical electrophilic aromatic substitution reactions. However, contemporary research focuses on more efficient and atom-economical approaches. These include:
Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of the aromatic ring at positions ortho to a directing group.
Transition Metal-Catalyzed Cross-Coupling Reactions: Methods such as Suzuki, Heck, and Sonogashira couplings have revolutionized the synthesis of highly substituted aromatic systems.
C-H Activation/Functionalization: This rapidly evolving field aims to directly convert unactivated C-H bonds into new functional groups, offering a more sustainable and efficient alternative to traditional methods.
One source indicates that Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- can be synthesized via condensation reactions, with a reported yield of 89.0% under optimized conditions. This suggests that efficient synthetic pathways to this specific molecule exist, although the detailed experimental procedures are not publicly available. The compound is noted as a valuable intermediate in organic synthesis.
Furthermore, there are mentions of its potential biological activities, including antimicrobial and anticancer properties. However, without access to the primary research data, a detailed discussion and the creation of informative data tables on these aspects is impossible.
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-6-nitro-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-2-21-15-9-8-14(17(19)20)13(10-18)16(15)22-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDWNEPJYZPMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzaldehyde, 3 Ethoxy 6 Nitro 2 Phenylmethoxy
Retrosynthetic Analysis and Strategic Disconnections for the Benzaldehyde (B42025), 3-ethoxy-6-nitro-2-(phenylmethoxy)- Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)-, several strategic disconnections can be proposed.
The primary disconnections involve the bonds connecting the substituents to the aromatic ring. A logical sequence would be to disconnect the functional groups in the reverse order of their likely synthetic installation.
C-NO₂ Bond Disconnection: The nitro group is typically introduced via an electrophilic aromatic substitution (nitration). This is often one of the final steps due to the strong deactivating nature of the nitro group.
C-O Ether Bond Disconnections: The ethoxy and phenylmethoxy (benzyloxy) groups are generally installed through nucleophilic substitution, such as the Williamson ether synthesis, on a phenolic precursor. Disconnecting these C-O bonds reveals a dihydroxy-nitro-benzaldehyde intermediate.
C-CHO Bond Disconnection: The aldehyde (formyl) group can be considered a transformation of another functional group. For instance, it could be formed from the oxidation of a corresponding benzyl (B1604629) alcohol or benzyl halide. Alternatively, it could be introduced directly onto the ring through a formylation reaction.
A plausible retrosynthetic pathway would start by disconnecting the nitro group, followed by the two ether linkages, and finally addressing the introduction of the aldehyde functionality. This suggests a starting material like a dihydroxybenzene derivative, which would then be sequentially functionalized. The order of these steps is critical to manage the directing effects of the substituents and ensure the desired regiochemistry.
Development of Novel and Efficient Synthetic Routes
The synthesis of polysubstituted benzaldehydes often involves multi-step sequences. Research focuses on developing routes that are efficient, high-yielding, and allow for precise control over the substitution pattern.
The introduction of the nitro group onto the benzaldehyde core is a classic example of an electrophilic aromatic substitution reaction, typically achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid. askfilo.comyoutube.com The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring.
Aldehyde Group (-CHO): This group is an electron-withdrawing and deactivating meta-director. libretexts.orgorganicmystery.com
Alkoxy Groups (-OEt, -OCH₂Ph): These groups are electron-donating and activating ortho-, para-directors.
In the target molecule, the positions are heavily influenced by this interplay. The powerful ortho-, para-directing influence of the two alkoxy groups at positions 2 and 3 would strongly activate positions 4 and 6. The aldehyde group at position 1 deactivates the ring but directs meta (to positions 3 and 5). The nitro group's final position at C-6 suggests that the combined directing effects of the C-2 and C-3 alkoxy groups overcome the directing effect of the aldehyde. The nitration of benzaldehyde itself typically yields a majority of the meta-substituted product. libretexts.org However, the presence of strong activating groups like ethoxy and phenylmethoxy fundamentally alters this outcome, directing the electrophile to the para position relative to the C-2 substituent.
The ethoxy and phenylmethoxy groups are commonly introduced by the O-alkylation of a corresponding phenol (B47542). google.comrepec.org This reaction, often the Williamson ether synthesis, involves the deprotonation of a hydroxyl group with a base to form a more nucleophilic phenoxide, which then attacks an alkyl halide (e.g., ethyl iodide for the ethoxy group and benzyl bromide for the phenylmethoxy group).
The choice of base and solvent is crucial to optimize the yield and prevent side reactions. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Studies on phenol alkylation show that O-alkylation is generally more energetically favorable than C-alkylation. nih.gov The use of acid catalysts has also been explored as an alternative to achieve O-alkylation. rsc.org For a precursor with multiple hydroxyl groups, selective alkylation can be a challenge, often requiring the use of protecting groups or carefully controlled reaction conditions to achieve the desired regioselectivity.
Constructing a molecule with this degree of complexity typically requires a multi-step synthesis. An efficient synthesis would involve a logical sequence of reactions where the product of one step is the reactant for the next. Tandem, or cascade, reactions are highly sought after as they reduce the number of work-up and purification steps, saving time and resources. liberty.edu
A hypothetical multi-step sequence could be:
Starting Material: A suitably substituted dihydroxybenzoic acid.
Double O-Alkylation: Simultaneous or sequential installation of the ethoxy and phenylmethoxy groups.
Reduction of Carboxylic Acid: Conversion of the benzoic acid to a benzyl alcohol.
Nitration: Introduction of the nitro group, guided by the existing substituents.
Oxidation: Oxidation of the benzyl alcohol to the final benzaldehyde.
The order of the nitration and oxidation steps is critical, as the aldehyde group is sensitive to oxidation and the nitro group influences subsequent reactions.
One-pot procedures, where multiple reaction steps are performed in the same vessel without isolating intermediates, represent a significant advancement in synthetic efficiency. researchgate.net Research has led to the development of one-pot methods for synthesizing functionalized benzaldehydes. For example, a two-step, one-pot procedure involving the reduction of a Weinreb amide to a stable hemiaminal intermediate, followed by a cross-coupling reaction, allows for the synthesis of various substituted benzaldehydes. acs.orgrug.nl Another novel one-pot procedure enables the synthesis of salicylaldehydes (2-hydroxybenzaldehydes) through a directed C-H hydroxylation, where multiple steps including directing group installation, borylation, hydroxylation, and directing group removal occur in a single pot. nih.gov Such strategies could be adapted to build the core of Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)-, significantly streamlining the synthetic process.
Optimization of Reaction Conditions for Yield, Regioselectivity, and Functional Group Compatibility
Optimizing reaction conditions is paramount to the success of any synthetic route, ensuring high yields, correct regiochemistry, and the preservation of sensitive functional groups. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and reaction time.
For the synthesis of substituted benzaldehydes and related structures, optimization studies have revealed critical factors. For instance, in the development of one-pot procedures, screening different catalysts and solvents is essential. In one study, the pre-oxidation of a palladium-phosphine catalyst was found to significantly accelerate a cross-coupling reaction. researchgate.netacs.org
Temperature is another critical variable. In a multi-component reaction to form imidazole (B134444) derivatives from benzaldehyde, it was found that increasing the temperature from room temperature to 80°C dramatically increased the product yield, with no significant improvement at higher temperatures. researchgate.net
The choice of solvent can also determine the reaction's outcome. In the synthesis of benzimidazole (B57391) derivatives, changing the solvent from water to ethanol, or removing the solvent entirely, had a profound impact on the reaction selectivity and yield. beilstein-journals.org
Below is a table summarizing the optimization of a model one-pot reduction/cross-coupling reaction for the synthesis of a substituted benzaldehyde, demonstrating the impact of different catalysts and hydride sources.
| Entry | Catalyst | Hydride Source/Solvent | Yield (%) |
| 1 | Pd(PtBu₃)₂ | DIBAL-H / Toluene | 85 |
| 2 | Pd(PtBu₃)₂ (Oxidized) | DIBAL-H / Toluene | 92 |
| 3 | Pd(PtBu₃)₂ | DIBAL-H / THF | 40 |
| 4 | Pd(PtBu₃)₂ (Oxidized) | Red-Al / Toluene | 30 |
Data adapted from studies on one-pot synthesis methodologies. researchgate.net DIBAL-H = Diisobutylaluminium hydride, Red-Al = Sodium bis(2-methoxyethoxy)aluminum hydride, THF = Tetrahydrofuran.
This systematic optimization is crucial for developing a robust and efficient synthesis for a specific target like Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)-, ensuring that each step proceeds with maximum efficiency and selectivity.
Green Chemistry Principles and Sustainable Approaches in the Synthesis of Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)-
The conventional synthesis of Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- likely involves several steps, each of which can be re-evaluated through the lens of green chemistry. The primary transformations include the introduction of a nitro group (nitration), the formation of ether linkages (alkylation), and the creation of the aldehyde functional group (formylation or oxidation). Sustainable approaches aim to minimize the environmental and economic impacts of these processes by using safer reagents, reducing energy consumption, and increasing efficiency. researchgate.net
Eco-Friendly Nitration Techniques
The nitration of the aromatic ring is a critical step in the synthesis. The classical method, employing a mixture of concentrated nitric acid and sulfuric acid, is notoriously hazardous, corrosive, and generates substantial acidic waste, presenting serious environmental disposal challenges. researchgate.net Green chemistry offers several more benign alternatives.
One prominent approach is the use of solid-supported nitrating agents. researchgate.net Inorganic nitrates, such as bismuth nitrate (B79036) or cerium ammonium (B1175870) nitrate, adsorbed onto a solid support like silica (B1680970) gel, can serve as effective and clean nitrating agents. researchgate.net This method avoids the use of strong, corrosive acids, simplifies product work-up, and often allows for the recycling of the solid support. researchgate.netresearchgate.net Zeolite-based solid acid catalysts are also attractive as they can enhance regioselectivity due to their defined pore structures and are easily recoverable. researchgate.net
Another sustainable strategy involves biocatalysis. Enzymes can perform aromatic nitration with high efficiency and selectivity under mild, environmentally friendly conditions. This approach minimizes the formation of unwanted isomers and by-products, which simplifies purification and reduces waste. Other modern methods include palladium-catalyzed nitrations and photocatalytic processes, which operate under mild conditions and offer high functional group compatibility. organic-chemistry.org
Sustainable Oxidation and Formylation Methods
The introduction of the aldehyde group typically involves oxidation of a corresponding alcohol or methyl group. Industrial oxidations have historically relied on stoichiometric heavy metal oxidants like chromium(VI) or manganese(VII), which are highly toxic and environmentally damaging. misericordia.edu
Green alternatives focus on using clean oxidants, with atmospheric oxygen being the ideal choice. misericordia.edu The aerobic oxidation of a precursor like 2-nitrobenzyl alcohol can be achieved using catalysts such as water-soluble TEMPO derivatives in conjunction with sodium hypochlorite. pku.edu.cn Biomimetic catalysts, like metalloporphyrins, can also facilitate the oxidation of substituted toluenes to benzaldehydes using clean oxygen or air, replacing corrosive acidic media and polluting chemical oxidants. researchgate.net Furthermore, enzymatic processes, utilizing alkene cleaving dioxygenases, provide a co-enzyme-free pathway to synthesize aldehydes from renewable resources, highlighting a bio-based route to valuable chemical intermediates. rsc.org
Energy Efficiency and Solvent Reduction
A core principle of green chemistry is the minimization of energy requirements. researchgate.net The application of alternative energy sources such as microwaves and ultrasound can significantly accelerate reaction times and improve product yields compared to conventional heating methods. researchgate.net These techniques promote efficient and uniform heating, leading to reduced energy consumption. researchgate.net
Solvent choice is another critical factor. Many organic solvents are volatile, toxic, and difficult to dispose of. Sustainable synthesis aims to reduce or eliminate solvent use. Performing reactions in solvent-free conditions or using environmentally benign solvents like water are preferred strategies. nih.gov For instance, the oxidation of benzaldehyde precursors can be conducted in a solvent-free reaction, further reducing the environmental footprint. misericordia.edu
The following table summarizes the comparison between traditional and green approaches for key synthetic steps relevant to producing Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)-.
| Synthetic Step | Traditional Method | Green Chemistry Approach | Key Advantages of Green Approach |
| Aromatic Nitration | Mixture of concentrated H₂SO₄ and HNO₃ | Solid-supported nitrates (e.g., on silica gel); Solid acid catalysts (e.g., zeolites); Biocatalysis. researchgate.netresearchgate.net | Avoids corrosive acids; Reduces hazardous waste; Catalyst is often recyclable; Improves selectivity. researchgate.netresearchgate.net |
| Aldehyde Formation (Oxidation) | Heavy metal oxidants (e.g., Cr(VI), Mn(VII)) | Catalytic aerobic oxidation (e.g., with TEMPO); Biomimetic catalysts (e.g., metalloporphyrins) with O₂; Enzymatic oxidation. misericordia.edupku.edu.cnresearchgate.net | Eliminates toxic heavy metal waste; Uses clean oxidants like air; High selectivity and yield. misericordia.eduresearchgate.net |
| Energy Input | Conventional heating (e.g., oil bath) | Microwave irradiation; Ultrasound assistance. researchgate.net | Reduced reaction times; Lower energy consumption; Improved product yields. researchgate.net |
| Reaction Medium | Volatile organic solvents | Solvent-free conditions; Use of benign solvents (e.g., water). misericordia.edunih.gov | Minimizes solvent waste; Reduces toxicity and environmental pollution. |
By integrating these sustainable principles, the synthesis of Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- can be transformed from a process reliant on hazardous materials and energy-intensive steps into a more efficient, safer, and environmentally responsible manufacturing route.
Mechanistic Investigations of Synthetic Pathways to Benzaldehyde, 3 Ethoxy 6 Nitro 2 Phenylmethoxy
Elucidation of Reaction Mechanisms in Key Bond-Forming Steps
The formation of the ether linkages in the target molecule can be achieved via the Williamson ether synthesis, a classic SN2 reaction. This involves the deprotonation of a hydroxyl group on a phenolic precursor by a suitable base to form a nucleophilic phenoxide ion, which then attacks an alkyl halide (e.g., ethyl iodide for the ethoxy group and benzyl (B1604629) bromide for the phenylmethoxy group) to displace the halide leaving group.
The introduction of the nitro group at the C6 position is accomplished through an electrophilic aromatic substitution (EAS) reaction. nih.govresearchgate.netyoutube.comresearchgate.net This reaction proceeds via a well-understood, multi-step mechanism:
Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ by the reaction of concentrated nitric acid with a strong acid catalyst, usually concentrated sulfuric acid. researchgate.net
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of the precursor, 3-ethoxy-2-(phenylmethoxy)benzaldehyde, acts as a nucleophile and attacks the nitronium ion. This step is generally the rate-determining step as it temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. nih.gov
Deprotonation and Re-aromatization: A weak base in the reaction mixture, such as the HSO₄⁻ ion or a water molecule, abstracts a proton from the carbon atom bearing the newly introduced nitro group. This restores the aromatic π-system and yields the final product.
The regioselectivity of the nitration is a critical aspect of the synthesis, governed by the directing effects of the substituents already present on the benzene (B151609) ring. chemistrytalk.orglibretexts.org In the precursor, 3-ethoxy-2-(phenylmethoxy)benzaldehyde, the substituents are:
-CHO (formyl) group at C1: A deactivating, meta-directing group. researchgate.net
-OCH₂Ph (phenylmethoxy) group at C2: A strongly activating, ortho, para-directing group. shaalaa.comvedantu.comlibretexts.org
-OCH₂CH₃ (ethoxy) group at C3: A strongly activating, ortho, para-directing group. shaalaa.comvedantu.comlibretexts.org
The combined influence of these groups determines the position of electrophilic attack. The alkoxy groups at C2 and C3 are strong activators and will dominate the directing effect over the deactivating aldehyde group. masterorganicchemistry.com The 3-ethoxy group strongly directs the incoming electrophile to its ortho (C2, C4) and para (C6) positions. The 2-phenylmethoxy group directs to its ortho (C1, C3) and para (C5) positions. The aldehyde group directs meta to itself (C3, C5).
Considering these effects:
Positions 1, 2, and 3 are already substituted.
Position 4 (ortho to 3-ethoxy): Activation by the ethoxy group is sterically hindered by the adjacent bulky phenylmethoxy group at C2.
Position 5 (para to 2-phenylmethoxy and meta to 1-aldehyde): This position is electronically favored by two directing effects.
Position 6 (para to 3-ethoxy): This position is strongly activated by the 3-ethoxy group. Generally, para substitution is sterically more accessible than ortho substitution.
The exclusive formation of the 6-nitro isomer suggests that the para-directing effect of the 3-ethoxy group is the overwhelming factor, likely due to a combination of strong electronic activation and favorable steric accessibility.
Identification and Characterization of Intermediates and Transition States
In the key bond-forming steps, distinct intermediates and transition states are traversed.
Williamson Ether Synthesis: The reaction proceeds through a single transition state characteristic of an Sₙ2 mechanism. In this transition state, the nucleophilic oxygen of the phenoxide is partially bonded to the electrophilic carbon of the alkyl halide, while the carbon-halogen bond is partially broken. The geometry around the carbon atom is trigonal bipyramidal.
Electrophilic Nitration: The most significant intermediate in this reaction is the sigma complex (or Wheland intermediate) . nih.gov For the formation of Benzaldehyde (B42025), 3-ethoxy-6-nitro-2-(phenylmethoxy)-, the attack of the nitronium ion occurs at the C6 position. The resulting sigma complex is a carbocation whose positive charge is delocalized over the ring and the substituents. The resonance structures for this intermediate are crucial for understanding its stability.
The stability of this specific sigma complex is greatly enhanced by the participation of the lone pair of electrons on the oxygen atom of the 3-ethoxy group, which is para to the site of attack. This creates an additional resonance structure where every atom (except hydrogen) has a full octet of electrons, significantly lowering the activation energy for substitution at this position.
The reaction energy profile for the nitration step involves two transition states.
TS1: The transition state for the formation of the sigma complex from the aromatic precursor and the nitronium ion. This is the higher energy transition state, corresponding to the rate-determining step.
TS2: The transition state for the loss of a proton from the sigma complex to restore aromaticity. This step has a much lower activation energy.
Kinetic Studies and Mechanistic Insights into the Introduction of Ethoxy, Nitro, and Phenylmethoxy Groups
While specific kinetic data for the synthesis of the title compound are not available, the rates of the individual steps can be inferred from studies on analogous systems.
Etherification: The Williamson ether synthesis follows second-order kinetics, with the rate law being: Rate = k[phenoxide][alkyl halide]. The rate is sensitive to the steric hindrance of both the nucleophile and the electrophile.
Nitration: The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituents on the aromatic ring. masterorganicchemistry.com The presence of two strongly activating alkoxy groups (-OCH₂Ph and -OCH₂CH₃) makes the aromatic ring of the precursor significantly more nucleophilic than benzene itself. organicchemistrytutor.com Consequently, the rate of nitration is expected to be substantially faster than that of benzene. The rate-determining step is the formation of the sigma complex, and its rate law is typically: Rate = k[aromatic substrate][NO₂⁺]. The activating groups stabilize the positively charged transition state leading to the sigma complex, thereby lowering the activation energy and increasing the reaction rate.
The table below presents hypothetical relative rate constants for the nitration of benzene and related substituted compounds to illustrate the activating effect of alkoxy groups.
| Compound | Substituent(s) | Relative Rate of Nitration (k_rel) |
| Benzene | -H | 1 |
| Anisole | -OCH₃ | 1 x 10⁴ |
| 1,2-Dimethoxybenzene | 1,2-(OCH₃)₂ | ~5 x 10⁶ |
| 3-ethoxy-2-(phenylmethoxy)benzaldehyde | 1-CHO, 2-OCH₂Ph, 3-OEt | > 1 x 10⁶ (estimated) |
This table is illustrative and based on established substituent effects.
Computational Verification of Proposed Synthetic Mechanisms
Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to validate proposed reaction mechanisms, rationalize observed regioselectivity, and characterize transient species like transition states. nih.gov
For the electrophilic nitration of 3-ethoxy-2-(phenylmethoxy)benzaldehyde, DFT calculations could be employed to model the potential energy surface of the reaction. Such calculations would involve:
Geometry optimization of the reactants, the sigma complex intermediates corresponding to attack at different positions (C4, C5, and C6), the transition states, and the final products.
Calculation of thermodynamic and activation energies for each pathway.
The results of these calculations would be expected to confirm that the formation of the sigma complex via attack at the C6 position has the lowest activation energy barrier. This would be attributed to the superior stabilization of the C6-sigma complex intermediate, primarily due to the para-alkoxy group's ability to delocalize the positive charge through resonance.
The table below shows hypothetical relative energies of the different possible sigma complex intermediates, as would be predicted by a DFT study. A lower relative energy indicates a more stable intermediate.
| Position of NO₂ Attack | Key Stabilizing/Destabilizing Effects | Predicted Relative Energy (kcal/mol) |
| C6 | Strong +R stabilization from para-ethoxy group | 0 (most stable) |
| C4 | +R stabilization from ortho-ethoxy group; steric hindrance from adjacent phenylmethoxy group | +2 to +4 |
| C5 | +R stabilization from para-phenylmethoxy group; meta to aldehyde | +1 to +3 |
This table presents plausible relative energy differences based on established principles of carbocation stability in EAS reactions.
By mapping the entire reaction coordinate, computational models can verify that the pathway leading to the 6-nitro product is both kinetically and thermodynamically favored, thus providing a theoretical foundation for the experimentally observed regioselectivity.
Reactivity and Advanced Chemical Transformations of Benzaldehyde, 3 Ethoxy 6 Nitro 2 Phenylmethoxy
Aldehyde Group Reactivity in the Context of Steric and Electronic Effects from Substituents
The reactivity of the aldehyde group in "Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)-" is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. The nitro group at the 6-position is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the ethoxy and phenylmethoxy groups at the 3- and 2-positions, respectively, are electron-donating groups, which can partially mitigate the electron-withdrawing effect of the nitro group.
Sterically, the bulky phenylmethoxy group at the ortho position (position 2) can hinder the approach of nucleophiles to the aldehyde carbon. This steric hindrance can affect the rates and outcomes of reactions involving the aldehyde.
Oxidation and Reduction Reactions
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Treatment of "Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)-" with common oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), is expected to yield the corresponding 3-ethoxy-6-nitro-2-(phenylmethoxy)benzoic acid. The electron-withdrawing nitro group can make the aldehyde more susceptible to oxidation.
Reduction: The aldehyde can be reduced to 3-ethoxy-6-nitro-2-(phenylmethoxy)benzyl alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Care must be taken with powerful reducing agents like LiAlH4, as they can also reduce the nitro group. Selective reduction of the aldehyde in the presence of the nitro group can be achieved using milder reagents or specific catalytic hydrogenation conditions.
| Reaction Type | Reagent | Product |
| Oxidation | KMnO4 or H2CrO4 | 3-ethoxy-6-nitro-2-(phenylmethoxy)benzoic acid |
| Reduction | NaBH4 | 3-ethoxy-6-nitro-2-(phenylmethoxy)benzyl alcohol |
| Reduction | LiAlH4 | Potential for reduction of both aldehyde and nitro groups |
Condensation Reactions and Derivative Formation
The electrophilic nature of the aldehyde carbon facilitates a variety of condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen double bonds.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate) in the presence of a basic catalyst. This would yield a substituted cinnamic acid derivative, a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.
Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. Reaction with a phosphorus ylide (e.g., Ph3P=CHR) would replace the carbonyl oxygen with the alkylidene group from the ylide, forming a substituted styrene (B11656) derivative. The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.
Formation of Imines and Oximes: The aldehyde readily reacts with primary amines to form imines (Schiff bases) and with hydroxylamine (B1172632) to form oximes. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. The formation of these derivatives is often used for the characterization and protection of the aldehyde group.
| Reaction | Reactant | Product Type |
| Knoevenagel Condensation | Active methylene compound | Substituted cinnamic acid derivative |
| Wittig Reaction | Phosphorus ylide | Substituted styrene derivative |
| Imine Formation | Primary amine | Imine (Schiff base) |
| Oxime Formation | Hydroxylamine | Oxime |
Functional Group Interconversions Involving the Nitro, Ethoxy, and Phenylmethoxy Moieties
Beyond the reactivity of the aldehyde, the other functional groups on the aromatic ring can also undergo various transformations.
The nitro group is a versatile functional group that can be readily reduced to an amino group (-NH2) using various methods, including catalytic hydrogenation (e.g., H2/Pd-C) or treatment with metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation opens up a wide range of synthetic possibilities for further derivatization, such as diazotization followed by substitution.
The ethoxy and phenylmethoxy groups are ether linkages. Cleavage of these ethers can be achieved under specific conditions. The phenylmethoxy (benzyl) group is particularly useful as a protecting group for phenols and alcohols, as it can be cleaved under mild hydrogenolysis conditions (H2/Pd-C) without affecting many other functional groups. The ethoxy group is generally more stable and requires harsher conditions for cleavage, such as strong acids like HBr or HI.
Electrophilic and Nucleophilic Aromatic Substitution Studies on the Benzaldehyde (B42025) Core
The substituted benzene (B151609) ring of "Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)-" can undergo both electrophilic and nucleophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). Nucleophiles can displace a leaving group (if present) or, in some cases, a hydrogen atom, particularly at positions ortho and para to the nitro group. The electron-rich nature of the ring due to the ether groups might counteract this effect to some extent.
Cycloaddition Reactions and Annulation Strategies Utilizing the Substituted Benzaldehyde Scaffold
The aldehyde group and the substituted aromatic ring can participate in various cycloaddition and annulation reactions to construct more complex cyclic systems.
Diels-Alder Reaction: The aldehyde group itself can act as a dienophile in hetero-Diels-Alder reactions, reacting with a conjugated diene to form a dihydropyran ring system. Lewis acid catalysis is often employed to enhance the reactivity of the aldehyde. The substituted benzene ring could also potentially act as a diene or dienophile under specific conditions, although this is less common for simple benzene derivatives.
Annulation Strategies: Annulation refers to the formation of a new ring onto an existing one. "Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)-" can serve as a starting material for various annulation strategies. For example, the aldehyde can be a key functional group for building a new ring through a sequence of reactions such as a condensation followed by an intramolecular cyclization.
Investigation of Organometallic Reactions and Cross-Coupling Strategies for Derivatization
Organometallic reagents and cross-coupling reactions offer powerful tools for the derivatization of "Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)-".
Organometallic Reactions: The aldehyde group is susceptible to attack by organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). These reactions result in the formation of secondary alcohols after an aqueous workup. The presence of the nitro group can be problematic as it can react with highly reactive organometallic reagents.
Cross-Coupling Strategies: If the benzaldehyde scaffold is modified to include a halide or triflate group, it can participate in various palladium-catalyzed cross-coupling reactions. For instance, a bromo-substituted derivative could undergo Suzuki coupling with a boronic acid, Heck coupling with an alkene, or Sonogashira coupling with a terminal alkyne, allowing for the introduction of a wide variety of substituents onto the aromatic ring. These reactions provide a powerful means to synthesize a diverse library of complex molecules from this substituted benzaldehyde core.
Catalytic Transformations and Ligand Development for Catalysis
The unique structural features of Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)-, particularly the presence of a reactive aldehyde group and a reducible nitro group, make it a versatile substrate for various catalytic transformations. These reactions are pivotal for synthesizing more complex molecules and for the development of novel ligands for catalysis. The primary catalytic strategies involve the selective reduction of the nitro group and the utilization of the aldehyde functionality in condensation reactions to form Schiff base ligands.
The catalytic reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing a route to anilines, which are key intermediates in the pharmaceutical and materials industries. In the case of Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)-, the challenge lies in selectively reducing the nitro group without affecting the aldehyde, ethoxy, and benzyloxy functionalities.
Detailed research findings indicate that catalytic hydrogenation is a highly effective method for this transformation. The choice of catalyst, solvent, and reaction conditions is crucial to achieve high selectivity and yield.
One of the most common and efficient methods for the selective reduction of a nitro group is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) as the reducing agent. This system is well-regarded for its ability to selectively reduce nitro groups in the presence of other reducible functional groups, such as aldehydes and benzyl (B1604629) ethers, under controlled conditions.
Another effective catalytic system involves the use of platinum catalysts, such as platinum(IV) oxide (PtO₂) or platinum on carbon (Pt/C), often in an acidic medium like acetic acid (AcOH). researchgate.net This method is also known for its high efficiency in nitro group reduction.
Transfer hydrogenation offers a safer and often more convenient alternative to using gaseous hydrogen. This technique employs a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or formic acid, in the presence of a palladium catalyst. mdpi.com Microwave-assisted palladium-catalyzed transfer hydrogenation has been shown to be a rapid and efficient method for the reduction of various nitro compounds. researchgate.net
To prevent unwanted side reactions and enhance selectivity, modified or "poisoned" catalysts can be employed. For instance, the Lindlar catalyst, which is palladium poisoned with lead, is typically used for the selective hydrogenation of alkynes to cis-alkenes but can also be adapted for selective nitro reductions where other functional groups are sensitive. researchgate.net The principle is to reduce the catalyst's activity to prevent over-reduction of more sensitive moieties.
Furthermore, the addition of co-catalysts or promoters can significantly influence the reaction outcome. For example, the use of vanadium compounds as additives in the catalytic hydrogenation of aromatic nitro compounds can prevent the accumulation of undesirable hydroxylamine intermediates, leading to purer products. google.com
The following table summarizes various catalytic systems applicable to the reduction of the nitro group in Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)-, based on established methodologies for similar substrates.
| Catalyst System | Hydrogen Source | Typical Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Pd/C | H₂ gas | Ethanol, Ethyl acetate | High selectivity for nitro group reduction. | |
| Pt/C or PtO₂ | H₂ gas | Acetic acid | Effective for robust nitro group reduction. | researchgate.net |
| Pd/C | Ammonium formate | Methanol/THF | Safer alternative to H₂ gas, mild conditions. | researchgate.netmdpi.com |
| Lindlar Catalyst (Pd/Pb) | H₂ gas | Various | Poisoned catalyst for enhanced selectivity with sensitive substrates. | researchgate.net |
| Noble Metal Catalyst + Vanadium Compound | H₂ gas | Various | Prevents accumulation of hydroxylamine intermediates. | google.com |
The aldehyde functional group in Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- serves as a valuable handle for the synthesis of novel ligands, particularly Schiff base ligands. Schiff bases, characterized by the azomethine (-C=N-) group, are formed through the condensation of a primary amine with an aldehyde or ketone. nih.govresearchgate.net These compounds are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions.
The synthesis of Schiff base ligands from Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- would first involve the catalytic reduction of the nitro group to an amine, yielding 6-amino-3-ethoxy-2-(phenylmethoxy)benzaldehyde. This amino-aldehyde can then undergo intramolecular or intermolecular condensation reactions to form various ligand scaffolds.
Alternatively, the parent aldehyde can be directly reacted with a primary amine to form a Schiff base. The resulting ligand would contain a nitro group, which could be subsequently reduced or modified. Research on analogous systems, such as the synthesis of Schiff bases from 3-ethoxy salicylaldehyde (B1680747) and various amines, has demonstrated the versatility of this approach in creating polydentate ligands capable of coordinating with metal ions like Ni(II), Co(II), Cu(II), and Zn(II). ijprs.comresearchgate.net
The general scheme for the development of Schiff base ligands from Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- is as follows:
Direct Condensation: Reaction of the aldehyde with a primary amine (R-NH₂) to form a Schiff base ligand. The resulting ligand can then be used to form metal complexes.
Reduction followed by Condensation: Catalytic reduction of the nitro group to an amine, followed by reaction with another carbonyl-containing compound to form a Schiff base.
These Schiff base ligands can coordinate with various transition metals, such as palladium, rhodium, nickel, and copper, to form catalytically active complexes. rsc.orgrsc.orgorganic-chemistry.org The electronic and steric properties of the ligand, which are influenced by the substituents on the benzaldehyde ring, can be fine-tuned to modulate the activity and selectivity of the resulting catalyst in various organic transformations.
The following interactive table provides examples of Schiff base formation from structurally related aldehydes, illustrating the potential for ligand development.
| Aldehyde Precursor | Amine Reactant | Resulting Schiff Base Type | Potential Metal Complexes | Reference |
|---|---|---|---|---|
| 3-Ethoxy Salicylaldehyde | 2-Nitro Benzoic Acid | Tridentate Ligand | Ni(II), Co(II), Cu(II), Zn(II) | ijprs.com |
| 4-Nitro Benzaldehyde | 5-Chloro-2-aminobenzoic acid | Bidentate Ligand | - | nih.govnih.gov |
| 3-Ethoxy Salicylaldehyde | 2-(2-Aminophenyl) 1-H-benzimidazole | Bidentate Ligand | Ni(II), Co(II), Cu(II), Mn(II), Zn(II), VO(IV) | researchgate.net |
Theoretical and Computational Chemistry Studies of Benzaldehyde, 3 Ethoxy 6 Nitro 2 Phenylmethoxy
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
A detailed electronic structure analysis, including the application of Frontier Molecular Orbital (FMO) theory to Benzaldehyde (B42025), 3-ethoxy-6-nitro-2-(phenylmethoxy)-, has not been specifically reported in the reviewed scientific literature. Such a study would typically involve quantum chemical calculations to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. For this specific substituted benzaldehyde, data regarding its HOMO-LUMO gap, electron affinity, and ionization potential are not available.
Conformational Analysis and Energy Minimization of the Substituted Benzaldehyde
There are no published studies that provide a detailed conformational analysis or energy minimization for Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)-. A computational investigation of this nature would identify the most stable three-dimensional arrangement of the molecule by exploring the potential energy surface. This would involve analyzing the rotational barriers around single bonds, particularly concerning the ethoxy, nitro, and phenylmethoxy substituents, to determine the global and local energy minima. Without such a study, the preferred spatial orientation of these functional groups relative to the benzaldehyde ring remains undetermined.
Prediction of Reactivity Profiles Based on Quantum Chemical Descriptors
A predictive analysis of the reactivity of Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- using quantum chemical descriptors has not been documented. These descriptors, which are derived from the electronic structure calculations, include parameters such as global hardness, softness, electronegativity, and chemical potential. These values are instrumental in predicting the molecule's behavior in chemical reactions and its potential interaction with other chemical species. The absence of this data means that the electrophilic and nucleophilic characteristics of this compound have not been theoretically quantified.
Molecular Dynamics Simulations for Understanding Intramolecular Interactions
No molecular dynamics (MD) simulations for Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- have been reported. MD simulations would offer insights into the dynamic behavior of the molecule over time, including the flexibility of its substituent groups and the nature of its intramolecular non-covalent interactions. Such simulations are valuable for understanding how the molecule behaves in different environments, such as in various solvents, but this information is currently unavailable.
In Silico Studies of Reaction Pathways and Catalytic Mechanisms
There is a lack of in silico research investigating the potential reaction pathways or catalytic mechanisms involving Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)-. Computational studies in this area would be essential for understanding its synthesis, degradation, or its role as a potential substrate in catalytic cycles. The transition states and activation energies for reactions involving this molecule have not been computationally modeled.
Investigation of Charge Distribution and Molecular Orbital Analysis
A detailed investigation into the charge distribution and a comprehensive molecular orbital analysis for Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- are absent from the scientific literature. Such an analysis would typically involve the calculation of atomic charges to identify electron-rich and electron-deficient sites within the molecule, often visualized through molecular electrostatic potential (MEP) maps. A thorough analysis of the molecular orbitals would provide a deeper understanding of the bonding and electronic properties of the compound.
Potential Non Clinical Applications and Materials Science Relevance of Benzaldehyde, 3 Ethoxy 6 Nitro 2 Phenylmethoxy
Benzaldehyde (B42025), 3-ethoxy-6-nitro-2-(phenylmethoxy)- as a Versatile Building Block in Complex Organic Synthesis
Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- serves as a valuable intermediate in the field of complex organic synthesis, primarily owing to its diverse array of functional groups that can be selectively targeted and transformed. The aldehyde group is a versatile handle for a multitude of chemical reactions, including condensations, oxidations, and reductions, allowing for the construction of intricate molecular frameworks.
The synthesis of this compound typically involves a multi-step process that may include electrophilic aromatic substitution to introduce the nitro group and subsequent alkylation reactions to add the ethoxy and phenylmethoxy moieties. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring influences its reactivity in various chemical transformations.
One of the key applications of substituted benzaldehydes, including this compound, is in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. nih.gov The aldehyde can react with a variety of dinucleophiles to form a wide range of heterocyclic systems. Furthermore, the nitro group can be reduced to an amino group, which can then participate in further cyclization or derivatization reactions, expanding the synthetic possibilities.
The structural complexity of Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- makes it a suitable precursor for the synthesis of biaryl lignans, a class of natural products with interesting biological properties. Its conversion into corresponding phenanthridines and other complex polycyclic aromatic systems has also been explored, highlighting its utility in creating diverse molecular architectures.
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Wittig Reaction | Phosphonium ylide | Alkene |
| Grignard Reaction | Organomagnesium halide | Secondary alcohol |
| Reductive Amination | Amine, reducing agent (e.g., NaBH3CN) | Amine |
| Knoevenagel Condensation | Active methylene (B1212753) compound, base | α,β-Unsaturated compound |
| Oxidation | Oxidizing agent (e.g., KMnO4, CrO3) | Carboxylic acid |
Precursor for the Development of Novel Functional Organic Materials
The unique electronic and structural features of Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- suggest its potential as a precursor for the development of novel functional organic materials. The presence of a nitro group, a strong electron-withdrawing group, in conjunction with electron-donating alkoxy groups, can lead to molecules with interesting photophysical properties.
While direct research on this specific compound is limited, analogous nitrobenzaldehyde derivatives have been utilized in the synthesis of photochromic materials. rsc.orgnih.gov These materials can undergo reversible changes in their optical properties upon exposure to light, making them suitable for applications in optical data storage, smart windows, and molecular switches. The aldehyde group can be used to incorporate the chromophoric unit into a larger molecular system or a polymer matrix.
Furthermore, the synthesis of Schiff bases from substituted benzaldehydes can yield compounds with fluorescent properties. The condensation of the aldehyde with various primary amines can lead to a class of molecules with tunable emission characteristics, which are of interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The specific substitution pattern on the benzaldehyde ring plays a crucial role in determining the fluorescence quantum yield and emission wavelength of the resulting Schiff base.
Role in the Synthesis of Dyes, Pigments, and Specialty Chemicals
Substituted benzaldehydes have historically been important intermediates in the synthesis of dyes and pigments. The aldehyde group provides a reactive site for condensation reactions that form the core structures of many classes of colorants. While specific examples for Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- are not extensively documented, its chemical nature suggests its suitability for this purpose.
The presence of the nitro group is particularly relevant, as many dyes and pigments are nitro- or amino-substituted aromatic compounds. The nitro group can be a part of the chromophoric system or can be reduced to an amino group, which is a common auxochrome that modifies the color and fastness properties of the dye. This amino group can also be diazotized and coupled with other aromatic compounds to form azo dyes, a large and commercially important class of colorants.
Beyond traditional dyes, this compound can be a precursor for specialty chemicals. Its derivatives could find use as fragrances, a field where substituted benzaldehydes are widely employed. The combination of alkoxy groups can impart specific olfactory characteristics to the molecule.
Exploration of its Potential as a Ligand Precursor for Catalysis
The aldehyde functionality of Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- allows for its facile conversion into a variety of ligands for metal-catalyzed reactions. The condensation of the aldehyde with primary amines leads to the formation of Schiff bases, which are a versatile class of ligands that can coordinate with a wide range of metal ions.
The electronic properties of the resulting Schiff base ligand can be tuned by the substituents on the benzaldehyde ring. The electron-withdrawing nitro group can influence the electron density at the coordinating nitrogen atom, which in turn affects the stability and reactivity of the resulting metal complex. These metal complexes can be explored for their catalytic activity in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions.
For instance, Schiff base complexes of transition metals have been investigated as catalysts for asymmetric synthesis, where the chiral environment around the metal center, introduced by a chiral amine, can induce enantioselectivity in the reaction products. The steric bulk provided by the phenylmethoxy group could also play a role in controlling the selectivity of the catalytic process.
| Metal Ion | Potential Ligand Type | Potential Catalytic Application |
|---|---|---|
| Palladium(II) | Schiff base | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Copper(II) | Schiff base | Oxidation of alcohols and phenols |
| Ruthenium(II) | Phosphine-imine | Hydrogenation and transfer hydrogenation |
| Manganese(III) | Salen-type ligand | Epoxidation of olefins |
Integration into Polymer Architectures and Macromolecular Design
The incorporation of specific functional units into polymer backbones or as pendant groups can impart novel properties to the resulting materials. Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- offers a potential entry point for the design of functional polymers.
The aldehyde group can be utilized in polymerization reactions. For instance, it can undergo condensation polymerization with suitable co-monomers to form polymers with the benzaldehyde moiety integrated into the main chain. Alternatively, the aldehyde can be modified to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) group, allowing it to be incorporated as a side chain in addition polymerization.
The presence of the nitro and alkoxy groups on the aromatic ring could lead to polymers with interesting properties, such as high refractive indices, nonlinear optical activity, or specific thermal characteristics. For example, polymers containing nitroaromatic units have been investigated for their potential in electro-optic applications.
Furthermore, the aldehyde functionality can be used for the post-polymerization modification of existing polymers. By grafting Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- onto a polymer backbone, the properties of the original polymer can be altered, or new functionalities can be introduced. This approach allows for the creation of a wide range of materials with tailored properties for specific applications, such as in coatings, membranes, or as functional surfaces. While direct polymerization of this specific compound is not widely reported, the principles of polymer chemistry suggest its potential in creating novel macromolecular structures. For instance, it could be a building block for dendrimers, where its trifunctional nature (after conversion of the aldehyde) could lead to highly branched, well-defined macromolecules. mdpi.com The synthesis of conducting polymers often involves the polymerization of aromatic monomers, and while this specific benzaldehyde is not a typical monomer for conducting polymers, its derivatives could potentially be designed for such applications. nih.goviarjset.comresearchgate.netutq.edu.iqnih.gov
Future Research Directions and Unanswered Questions Regarding Benzaldehyde, 3 Ethoxy 6 Nitro 2 Phenylmethoxy
Emerging Synthetic Methodologies for Highly Substituted Aromatic Aldehydes.
The synthesis of complex molecules like Benzaldehyde (B42025), 3-ethoxy-6-nitro-2-(phenylmethoxy)- often involves multi-step processes. Future research will likely focus on developing more efficient and elegant synthetic strategies. Traditional methods are often hampered by issues of regioselectivity and the need for protecting groups. Modern organic synthesis aims to overcome these limitations through innovative, high-yield methodologies.
Several emerging areas hold promise for the synthesis of this and similar aldehydes:
Desaturative Approaches: A mechanistically distinct strategy involves the assembly of aromatic aldehydes from saturated precursors through a desaturation process. nih.gov This method, potentially using synergistic catalysis (e.g., enamine, photoredox, and cobalt), could offer alternative pathways to complex substitution patterns that are difficult to achieve via traditional electrophilic aromatic substitution (SEAr) reactions. nih.gov
Advanced Cross-Coupling Procedures: The use of organometallic reagents in cross-coupling reactions remains a cornerstone of aromatic functionalization. acs.org Future work could explore novel catalysts and coupling partners to introduce the ethoxy, phenylmethoxy, or even the aldehyde group itself onto a pre-functionalized aromatic core with high precision.
| Advanced Cross-Coupling | Formation of C-C or C-X bonds using a metal catalyst to connect two fragments (e.g., an aryl halide and an organometallic reagent). acs.orgresearchgate.net | High functional group tolerance, precise control over bond formation, wide availability of reagents. | Catalyst sensitivity, potential for side reactions like homocoupling. acs.org |
Advanced Spectroscopic Techniques for Mechanistic Elucidation of Complex Reactions.
A thorough understanding of reaction mechanisms is essential for optimizing synthetic routes and discovering new transformations. For a multi-substituted compound like Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)-, elucidating the precise pathways of its formation and subsequent reactions requires sophisticated analytical tools. researchgate.net While standard techniques like NMR and IR are fundamental, advanced and combined spectroscopic methods can provide deeper insights. youtube.com
Future mechanistic studies could employ:
Operando Spectroscopy: Techniques such as operando Surface-Enhanced Raman Spectroscopy (SERS) allow for the real-time analysis of reactions as they occur, providing valuable information about transient intermediates and the orientation of molecules on catalyst surfaces. researchgate.net
Advanced NMR Techniques: Two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) and other advanced pulse sequences are invaluable for unambiguously determining the structure of complex molecules and intermediates. colorado.edu Isotope labeling studies combined with NMR can pinpoint the fate of specific atoms throughout a reaction sequence.
High-Resolution Mass Spectrometry (HRMS): Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing detailed structural information and helping to identify unknown byproducts or transient species in a reaction mixture. researchgate.netjchps.com This technique is crucial for confirming molecular weights and elemental compositions with high precision. sydney.edu.au
Table 2: Application of Advanced Spectroscopic Techniques
| Technique | Information Provided | Relevance to Mechanistic Studies |
|---|---|---|
| Operando SERS | Real-time vibrational spectroscopy of reacting species at an interface (e.g., on a catalyst). researchgate.net | Identifies short-lived intermediates and catalyst-substrate interactions, revealing the active catalytic cycle. |
| 2D NMR Spectroscopy | Provides through-bond and through-space correlations between nuclei (e.g., ¹H, ¹³C). colorado.edu | Unambiguously confirms the structure of products and complex intermediates, crucial for verifying reaction pathways. |
| Tandem Mass Spectrometry (MS/MS) | Generates fragmentation patterns of a selected ion, revealing its substructures. researchgate.netjchps.com | Helps identify the structure of unknown products, byproducts, and intermediates formed during a reaction. |
| Isotope Labeling Studies | Tracks the position of an isotope (e.g., ²H, ¹³C) through a reaction. | Provides definitive evidence for bond-forming and bond-breaking steps, validating proposed mechanisms. |
Exploration of Novel and Unprecedented Reaction Pathways and Derivatization Strategies.
The rich functionality of Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- makes it a versatile scaffold for further chemical modification. The aldehyde, nitro group, and ether linkages all present opportunities for derivatization, leading to a wide array of new compounds with potentially unique properties.
Unanswered questions that could guide future research include:
Selective Transformations: Can the nitro group be selectively reduced to an amine without affecting the aldehyde? Can the aldehyde be transformed (e.g., via Wittig reaction or condensation) while leaving the other substituents intact? Developing chemoselective reactions is a key challenge in modern organic synthesis.
Novel Cyclization Strategies: Could the substituents be manipulated to participate in intramolecular cyclization reactions, leading to novel heterocyclic systems? For instance, reduction of the nitro group to an amine could be followed by condensation with the adjacent aldehyde to form a nitrogen-containing ring system.
Application of Modern Catalysis: Can enantioselective catalysis be applied to reactions involving the aldehyde? For example, asymmetric α-alkylation via an SN1 pathway, promoted by hydrogen-bond catalysis, could introduce a chiral center adjacent to the aromatic ring. nih.gov Exploring the use of visible light photocatalysis could also unlock novel reaction pathways not accessible through traditional thermal methods. researchgate.net
Table 3: Potential Derivatization Strategies
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| Aldehyde (-CHO) | Reductive Amination | Substituted Benzylamines |
| Aldehyde (-CHO) | Wittig Olefination | Substituted Styrenes |
| Aldehyde (-CHO) | Condensation Reactions | Chalcones, Schiff Bases |
| Nitro (-NO₂) | Catalytic Reduction | Anilines |
| Phenylmethoxy (-OCH₂Ph) | Hydrogenolysis | Phenols |
| Multiple Groups | Reductive Cyclization | Nitrogen Heterocycles |
Interdisciplinary Research Opportunities Beyond Traditional Organic Synthesis.
The structural motifs within Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- suggest its potential utility in fields beyond core organic chemistry. Exploring these interdisciplinary applications could lead to the development of new functional materials, therapeutic agents, or other high-value products.
Promising areas for interdisciplinary research include:
Medicinal Chemistry: Substituted benzaldehydes and nitroaromatic compounds are known to exhibit a range of biological activities. Research has indicated that the parent compound shows significant antimicrobial activity. Future work could involve synthesizing derivatives to establish structure-activity relationships (SAR) and optimize its potential as an antimicrobial or anticancer agent. Aromatic aldehydes are also used in the synthesis of derivatives for immunomodulatory applications. nih.gov
Materials Science: Phenolic aldehydes derived from natural sources like lignin (B12514952) are being investigated as building blocks for sustainable polymers such as polyesters and polyurethanes. mdpi.com By cleaving the phenylmethoxy group to reveal a phenol (B47542), derivatives of the title compound could serve as bio-based monomers for creating novel polymers with tailored thermal and mechanical properties.
Fragrance and Flavor Industry: Aromatic aldehydes are fundamental components of the fragrance and flavor industries. nih.gov While the nitro group might preclude direct use, derivatives where the nitro group is replaced or modified could be explored for unique olfactory properties.
Table 4: Potential Interdisciplinary Applications
| Research Field | Potential Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Antimicrobial/Anticancer Agents | The core structure exhibits antimicrobial properties; derivatization can be used to enhance potency and selectivity. |
| Materials Science | Bio-based Polymer Monomers | The phenolic backbone (after debenzylation) is similar to lignin-derived aldehydes used in sustainable polyester (B1180765) and polyurethane synthesis. mdpi.com |
| Agrochemicals | Precursor for Herbicides/Fungicides | Many commercial agrochemicals are based on highly substituted aromatic scaffolds. |
| Dye Synthesis | Intermediate for Novel Dyes | The combination of electron-donating and withdrawing groups on an aromatic ring is a common feature in chromophores. |
Conclusion
Synthesis and Reactivity of Benzaldehyde (B42025), 3-ethoxy-6-nitro-2-(phenylmethoxy)-: A Summary of Academic Progress and Challenges.
The synthesis of Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- is a multi-step endeavor that showcases both the advancements and the persistent challenges in modern organic synthesis. The construction of this molecule typically involves a carefully orchestrated sequence of reactions, primarily electrophilic aromatic substitution and alkylation, to introduce the various functional groups onto the benzaldehyde scaffold. While one report indicates a high yield of 89.0% for its synthesis via condensation reactions under optimized conditions, the broader academic literature underscores the complexities inherent in synthesizing such a polysubstituted aromatic compound.
Furthermore, the steric hindrance imposed by the bulky phenylmethoxy group at the ortho position presents a notable obstacle. researchgate.net This steric bulk can influence the reactivity of the adjacent aldehyde group, potentially hindering nucleophilic attack, a fundamental reaction of aldehydes. researchgate.net The interplay between the electronic effects of the electron-withdrawing nitro group, which enhances the electrophilicity of the carbonyl carbon, and the steric hindrance of the ortho-substituent creates a nuanced reactivity profile that is a subject of academic interest.
The reactivity of Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- is largely dictated by its functional groups. The aldehyde moiety can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form Schiff bases or other derivatives. wiserpub.com The nitro group can be reduced to an amine, opening up pathways to a different class of compounds with potentially distinct biological activities. The presence of the ether linkages (ethoxy and phenylmethoxy) offers sites for potential cleavage under harsh reaction conditions, a factor that must be considered in multi-step synthetic sequences.
Prospects for Further Research into this Complex Chemical Entity and its Broader Impact in Organic Chemistry.
The complex structure of Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- makes it a valuable intermediate for the synthesis of more elaborate molecular architectures, particularly in the realms of medicinal chemistry and materials science. nih.govmdpi.com The strategic placement of diverse functional groups provides multiple handles for further chemical modification, allowing for the construction of a library of derivatives with potentially novel properties.
Future research could focus on several key areas. A more detailed elucidation of the synthetic pathway, including the optimization of each step and a thorough investigation of the challenges related to regioselectivity and steric hindrance, would be of significant academic and practical value. The development of more efficient and sustainable synthetic routes, perhaps employing modern catalytic methods, remains a pertinent goal. researchgate.net
A comprehensive study of the reactivity of this molecule in a wider range of organic transformations would provide deeper insights into the interplay of its electronic and steric factors. For instance, exploring its utility in multicomponent reactions could lead to the rapid assembly of complex heterocyclic scaffolds. nih.gov
From a broader perspective, the study of molecules like Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- contributes to the fundamental understanding of structure-reactivity relationships in organic chemistry. The challenges encountered in its synthesis drive the innovation of new synthetic methodologies. As a building block, its potential to be elaborated into novel therapeutic agents or functional materials underscores the importance of continued research into the synthesis and functionalization of complex aromatic compounds. rsc.org The insights gained from studying this specific entity can be extrapolated to the design and synthesis of other polysubstituted aromatic compounds with tailored properties for a wide range of applications.
Q & A
What are the optimal synthetic routes for introducing nitro and alkoxy substituents regioselectively in benzaldehyde derivatives such as 3-ethoxy-6-nitro-2-(phenylmethoxy)benzaldehyde?
Regioselective synthesis requires sequential functionalization and protection strategies. The nitro group can be introduced via nitration using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Alkoxy groups (ethoxy, phenylmethoxy) are typically added via nucleophilic aromatic substitution or Ullmann coupling, leveraging directing effects of existing substituents. For example, NaH in THF facilitates benzyloxy group introduction (as shown in ), while ethoxy groups may require deprotonation of ethanol with a strong base. Nitro groups are best introduced early due to their electron-withdrawing nature, which deactivates the ring for subsequent reactions .
How can conflicting spectroscopic data (e.g., NMR chemical shifts) for 3-ethoxy-6-nitro-2-(phenylmethoxy)benzaldehyde be resolved to confirm its structure?
Discrepancies in NMR data may arise from solvent effects, dynamic processes, or impurities. Use 2D NMR techniques (HSQC, HMBC) to assign signals unambiguously. For instance, HMBC correlations between the aldehyde proton and adjacent substituents can confirm substitution patterns. X-ray crystallography using SHELX ( ) provides definitive structural validation. Computational methods (DFT-based chemical shift predictions) cross-validate experimental data, as demonstrated in NIST studies ( ). IR spectroscopy ( ) further confirms functional groups like nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹) .
What methodologies are effective in analyzing the thermal stability and decomposition pathways of 3-ethoxy-6-nitro-2-(phenylmethoxy)benzaldehyde under varying conditions?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal stability, identifying decomposition onset temperatures. Gas chromatography-mass spectrometry (GC-MS) of pyrolyzed samples reveals volatile decomposition products (e.g., NO₂, CO). NIST data ( ) provide thermodynamic parameters (ΔvapH, Tboil) to model stability. Kinetic studies under inert vs. oxidative atmospheres (e.g., N₂ vs. O₂) clarify decomposition mechanisms. For example, nitro groups may decompose exothermically, requiring controlled heating rates .
How do steric and electronic effects of the 3-ethoxy, 6-nitro, and 2-(phenylmethoxy) substituents influence the reactivity of benzaldehyde in nucleophilic addition reactions?
The nitro group (meta to aldehyde) withdraws electron density, enhancing electrophilicity at the carbonyl. The ortho-phenylmethoxy group sterically hinders nucleophilic attack at the adjacent position, directing reactivity para to itself. Kinetic studies with Grignard reagents or hydride donors (NaBH₄) under varying temperatures quantify these effects. Computational modeling (DFT) visualizes electrostatic potential maps and frontier orbitals (HOMO/LUMO), as shown in for similar benzofuran derivatives .
What strategies mitigate competing side reactions (e.g., over-oxidation or demethylation) during the functionalization of 3-ethoxy-6-nitro-2-(phenylmethoxy)benzaldehyde?
- Over-oxidation: Use mild oxidizing agents (e.g., TEMPO/NaClO) for controlled aldehyde-to-carboxylic acid conversion.
- Demethylation: Protect labile methoxy groups via acetylation before harsh reactions. demonstrates benzyloxy group stability under NaH/THF conditions, suggesting similar protection for ethoxy groups.
- Nitro reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro to amine without affecting ethers, as noted in .
How can computational chemistry predict the biological activity of 3-ethoxy-6-nitro-2-(phenylmethoxy)benzaldehyde derivatives?
- Molecular docking: Simulate binding affinities with target proteins (e.g., enzymes) using software like AutoDock. The nitro group’s electron-withdrawing nature may enhance interactions with positively charged active sites.
- QSAR models: Correlate electronic (HOMO/LUMO energies), steric (molar refractivity), and thermodynamic (logP) parameters with bioactivity. NIST data ( ) provide essential physicochemical inputs.
- ADMET prediction: Tools like SwissADME assess pharmacokinetics, leveraging solubility and stability data from .
What experimental designs address discrepancies in reported reaction yields for the synthesis of 3-ethoxy-6-nitro-2-(phenylmethoxy)benzaldehyde?
- Reproducibility checks: Standardize reaction conditions (solvent purity, temperature control, inert atmosphere).
- In-situ monitoring: Use HPLC or FTIR to track intermediate formation and optimize stepwise yields.
- DoE (Design of Experiments): Systematic variation of parameters (catalyst loading, stoichiometry) identifies optimal conditions. highlights the role of NaH quantity in benzylation efficiency .
How does the crystal packing of 3-ethoxy-6-nitro-2-(phenylmethoxy)benzaldehyde influence its physicochemical properties?
X-ray crystallography (via SHELX, ) reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that affect melting point, solubility, and stability. For example, nitro group orientation may create dense packing, increasing melting point. Compare with NIST’s phase-change data ( ) to correlate structure-property relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
